An In-depth Technical Guide to 2-Hydroxy Desipramine-d6
An In-depth Technical Guide to 2-Hydroxy Desipramine-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Hydroxy Desipramine-d6, a deuterated analog of a key active metabolite of the tricyclic antidepressant Desipramine. This document details its chemical properties, proposed synthesis, and critical applications in analytical and pharmacokinetic studies. It includes detailed experimental protocols for its use as an internal standard, quantitative data, and visualizations of relevant biological pathways and experimental workflows.
Introduction
2-Hydroxy Desipramine-d6 is the deuterium-labeled form of 2-Hydroxy Desipramine, which is a pharmacologically active metabolite of the widely used antidepressant, Desipramine.[1] Due to its structural similarity and mass difference from the unlabeled compound, 2-Hydroxy Desipramine-d6 serves as an invaluable internal standard for quantitative analysis in various analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[2][3] The incorporation of six deuterium (B1214612) atoms provides a distinct mass shift, enabling precise and accurate quantification of Desipramine and its metabolites in complex biological matrices. This is crucial for therapeutic drug monitoring, pharmacokinetic and pharmacodynamic studies, and metabolic research.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-Hydroxy Desipramine-d6 is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 5-(3-(methylamino)propyl-1,1,2,2,3,3-d6)-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol | [4] |
| Synonyms | 2-Hydroxydemethylimipramine-d6, 2-Hydroxydesmethylimipramine-d6, GP 36329-d6 | [5] |
| Molecular Formula | C₁₈H₁₆D₆N₂O | [5] |
| Molecular Weight | 288.42 g/mol | [2] |
| Parent Drug | Desipramine | [4] |
| Primary Application | Internal standard for analytical and pharmacokinetic research | [2][4] |
Proposed Synthesis of 2-Hydroxy Desipramine-d6
A common precursor for the synthesis of Desipramine and its analogs is iminodibenzyl (B195756). The synthesis of iminodibenzyl itself typically starts from o-nitrotoluene, proceeding through condensation, reduction, and cyclization steps.
A plausible approach for the synthesis of 2-Hydroxy Desipramine-d6 could involve the following conceptual steps:
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Synthesis of a Deuterated Precursor: A key step would be the introduction of deuterium atoms onto the propylamino side chain. This could potentially be achieved by using a deuterated starting material, such as a deuterated 3-chloropropanol or a related synthon, in the alkylation of a protected iminodibenzyl intermediate.
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Hydroxylation of the Tricyclic Core: The hydroxyl group at the 2-position of the dibenzo[b,f]azepine ring system would need to be introduced. This could be accomplished through electrophilic aromatic substitution on the iminodibenzyl core, followed by conversion of the substituent to a hydroxyl group.
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Attachment and a-alkylation of the Side Chain: The deuterated propylamino side chain would then be attached to the nitrogen atom of the hydroxylated tricyclic core.
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Final Deprotection Steps: Any protecting groups used during the synthesis would be removed to yield the final 2-Hydroxy Desipramine-d6 product.
Further research into specific deuterating agents and reaction conditions for analogous tricyclic compounds would be necessary to optimize this proposed pathway.
Role in Biological Systems and Mechanism of Action
2-Hydroxy Desipramine is an active metabolite of Desipramine, meaning it contributes to the overall pharmacological effects of the parent drug. Desipramine, and by extension its hydroxylated metabolite, primarily functions as a potent inhibitor of the norepinephrine (B1679862) transporter (NET). It also inhibits the serotonin (B10506) transporter (SERT), but to a lesser extent.[1] This inhibition of neurotransmitter reuptake leads to an increased concentration of norepinephrine and serotonin in the synaptic cleft, enhancing neurotransmission. This is believed to be the primary mechanism behind its antidepressant effects.
The metabolic pathway of Desipramine primarily involves hydroxylation by the cytochrome P450 enzyme CYP2D6 to form 2-Hydroxy Desipramine. This metabolite can then be further metabolized through glucuronidation.
Signaling and Metabolic Pathways
The following diagrams illustrate the metabolic pathway of Desipramine and its mechanism of action at the neuronal synapse.
Experimental Protocols
2-Hydroxy Desipramine-d6 is predominantly used as an internal standard in analytical methods for the quantification of Desipramine and its metabolites in biological samples. Below are detailed protocols for LC-MS/MS and GC-MS methods.
LC-MS/MS Method for Simultaneous Determination of Desipramine and 2-Hydroxydesipramine in Human Plasma
This method is adapted from a qualified high-throughput assay.
5.1.1 Materials and Reagents
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Human plasma (EDTA)
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Desipramine and 2-Hydroxydesipramine analytical standards
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2-Hydroxy Desipramine-d6 (or a suitable deuterated analog like d4-Desipramine) as internal standard (ISTD)
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Methanol (HPLC grade)
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Acetonitrile (ACN, HPLC grade)
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Methyl tert-butyl ether (MTBE, HPLC grade)
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Ammonium formate
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Formic acid
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Basic buffer solution
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Polypropylene 96-well plates
5.1.2 Sample Preparation Workflow
5.1.3 HPLC Chromatography Conditions
| Parameter | Value |
| Column | Thermo Scientific, BioBasic SCX, 50 x 3.0 mm, 5 µm |
| Mobile Phase | 80:20 ACN:10 mM HCOONH₄, pH 2.5 with HCOOH |
| Flow Rate | Not specified |
| Run Time | 2.5 minutes |
| Retention Time | Desipramine: ~0.9 min, 2-Hydroxydesipramine: ~1.0 min |
5.1.4 MS/MS Detection
| Parameter | Value |
| Mass Spectrometer | API 4000 or equivalent |
| Source | Electrospray Ionization (ESI) |
| Ion Mode | Positive |
| Ions Monitored (m/z) | Desipramine: 267.3 → 72.2, 2-Hydroxydesipramine: 283.3 → 72.2, d4-Desipramine (ISTD): 271.3 → 72.2 |
GC-MS Method for the Determination of Desipramine Metabolites in Plasma
This protocol is based on a method using deuterated analogs as internal standards.
5.2.1 Materials and Reagents
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Human plasma
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Desipramine and 2-Hydroxydesipramine analytical standards
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Deuterated internal standards (e.g., 2-Hydroxy Desipramine-d6)
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Ethyl acetate
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Isopropanol
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N-methyl-bis-trifluoroacetamide (MBTFA) for derivatization
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Nitrogen gas for evaporation
5.2.2 Sample Preparation
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Spiking: To a plasma sample, add a known amount of the deuterated internal standard solution.
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First Extraction: Adjust the pH of the plasma sample to 9 with a suitable buffer and extract with ethyl acetate.
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Second Extraction: Adjust the pH of the aqueous layer to >11 and extract with a mixture of hexane and isopropanol.
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Combine and Evaporate: Combine the organic extracts and evaporate to dryness under a stream of nitrogen.
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Derivatization: Add MBTFA to the dried residue to form trifluoroacetyl derivatives of the analytes and internal standard.
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Analysis: Analyze the derivatized sample by GC-MS.
5.2.3 GC-MS Conditions
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Gas Chromatograph: Equipped with a suitable capillary column for the separation of tricyclic antidepressants.
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Mass Spectrometer: Operated in selected ion monitoring (SIM) mode to monitor the specific ions of the derivatized analytes and internal standards.
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Ionization Mode: Electron Ionization (EI).
Quantitative Data
The use of 2-Hydroxy Desipramine-d6 as an internal standard allows for the generation of precise and accurate quantitative data. The following tables summarize typical parameters from validated analytical methods.
Table 1: LC-MS/MS Method Performance
| Parameter | Desipramine | 2-Hydroxydesipramine |
| Linearity Range | Typically in the low ng/mL to several hundred ng/mL range | Typically in the low ng/mL to several hundred ng/mL range |
| Lower Limit of Quantification (LLOQ) | ~0.5 - 5 ng/mL | ~0.5 - 5 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% CV) | < 15% | < 15% |
| Recovery | > 80% | > 80% |
Table 2: Pharmacokinetic Parameters of Desipramine and 2-Hydroxydesipramine in Healthy Volunteers (50 mg oral dose of Desipramine)
| Parameter | Desipramine | 2-Hydroxydesipramine | Reference |
| Tmax (hours) | 4 - 6 | Not specified | [1] |
| AUC (ng·h/mL) | Varies significantly between individuals | 51% to 94% of Desipramine AUC | [4] |
| Half-life (hours) | 12 - 24 | Not specified |
Conclusion
2-Hydroxy Desipramine-d6 is an essential tool for researchers, scientists, and drug development professionals working with the tricyclic antidepressant Desipramine. Its use as an internal standard in sophisticated analytical techniques like LC-MS/MS and GC-MS ensures the generation of reliable and accurate data for therapeutic drug monitoring, pharmacokinetic studies, and metabolic profiling. This in-depth technical guide has provided a comprehensive overview of its properties, a plausible synthetic strategy, its biological role, and detailed experimental protocols for its application, underscoring its importance in advancing our understanding of Desipramine's pharmacology.
